(Methylthio)acetic acid

Catalog No.
S567501
CAS No.
2444-37-3
M.F
C3H6O2S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Methylthio)acetic acid

CAS Number

2444-37-3

Product Name

(Methylthio)acetic acid

IUPAC Name

2-methylsulfanylacetic acid

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-N

SMILES

CSCC(=O)O

Synonyms

(methylsulfanyl)acetic acid, (methylthio)acetic acid, acetic acid, 2-(methylthio)-

Canonical SMILES

CSCC(=O)O

(Methylthio)acetic acid is a sulfur-containing carboxylic acid with the molecular formula C3H6O2SC_3H_6O_2S and a molecular weight of 106.14 g/mol. It is structurally related to thioglycolic acid, featuring an S-methyl substituent. This compound is recognized for its clear, colorless to pale yellow liquid form and has a melting point of 13-14 °C and a boiling point of 130-131 °C at reduced pressure . It serves as a xenobiotic metabolite, which indicates its role in biological systems, particularly in metabolic processes .

Role as a Xenobiotic Metabolite

One crucial area of study involving (methylthio)acetic acid is its role as a xenobiotic metabolite. Xenobiotics are foreign chemicals introduced into an organism, and the body often metabolizes them to facilitate their elimination. Studies have shown that (methylthio)acetic acid can be formed as a metabolite of various xenobiotics, including certain drugs, pesticides, and environmental contaminants [1]. Understanding the formation and excretion of these metabolites is essential for assessing the potential toxicity and safety of xenobiotics.

Source

[1] PubChem. National Library of Medicine. "Methylthioacetic acid"

Potential Applications in Medicinal Chemistry

The presence of both a carboxylic acid group and a methylthio group in (methylthio)acetic acid makes it an attractive candidate for exploring its potential in medicinal chemistry. Researchers are investigating its ability to:

  • Act as a precursor for the synthesis of novel bioactive molecules: The functional groups in (methylthio)acetic acid can be readily modified to create new compounds with potential therapeutic applications [2].
  • Serve as a scaffold for drug design: The molecule's structure can be used as a starting point for designing new drugs with specific biological activities [2].
Typical of carboxylic acids. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Acid-base reactions: Acting as a weak acid with a pKa of approximately 3.66, it can donate protons to bases.
  • Nucleophilic substitution: Engaging in reactions with nucleophiles due to the presence of the sulfur atom.

Additionally, it has been identified as an irreversible inhibitor of sarcosine oxidase, which is significant for biochemical applications .

Several methods exist for synthesizing (methylthio)acetic acid:

  • From Thioglycolic Acid: The simplest method involves the methylation of thioglycolic acid using methyl iodide or dimethyl sulfate under basic conditions.
  • Via Grignard Reactions: Reacting methyl thioacetate with carbon dioxide can yield (methylthio)acetic acid.
  • Oxidative Methods: Certain oxidative processes involving methyl sulfides can also produce this compound.

These methods highlight the compound's versatility in synthetic organic chemistry .

(Methylthio)acetic acid has various applications across different fields:

  • Pharmaceuticals: It is utilized in the synthesis of complex organic molecules and pharmaceuticals due to its reactive functional groups.
  • Agriculture: It may be involved in developing agrochemicals or herbicides.
  • Biochemistry: Its role as an enzyme inhibitor makes it valuable for research into metabolic pathways and enzyme function .

Research into the interactions of (methylthio)acetic acid with biological systems indicates that it can form complexes with metal ions, such as copper(II), which could have implications for its use in biochemical applications . Additionally, studies have shown that it may interact with various amino acids and proteins, influencing their activity and stability.

(Methylthio)acetic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Thioglycolic AcidC2H4O2SA simpler structure without the methyl group; used in hair treatments.
MethylthioacetateC3H6O2SThe ester derivative; involved in similar reactions but less acidic.
2-Mercaptoacetic AcidC2H6O2SContains a thiol group; used primarily in biochemical applications.
3-Thiabutyric AcidC4H8O2SA longer carbon chain; exhibits different reactivity patterns due to additional carbon atoms.

The uniqueness of (methylthio)acetic acid lies in its specific structural features that allow for distinct chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

0.5

UNII

UMV7E1UCUX

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2444-37-3

Wikipedia

(methylthio)acetic acid

Dates

Modify: 2023-08-15

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